N,6-dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,6-dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a chemical compound with the molecular formula C22H28N4O4S2 and a molecular weight of 476.61. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of 2-(arylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamides were obtained in moderate to good yields (51–84%) by refluxing chloroacetamide derivatives with arylamines .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The synthesis of piperidine derivatives involves various chemical reactions including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Synthesis and Biological Activity
Research has explored the synthesis of novel compounds with complex structures similar to the target molecule, focusing on their biological activity. For example, novel compounds synthesized from visnaginone and khellinone have shown significant anti-inflammatory and analgesic activities, suggesting potential applications of the target compound in drug discovery for inflammatory diseases and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Heterocyclic Synthesis
Compounds with benzothiophene structures have been used as intermediates in the synthesis of various heterocyclic compounds, indicating the target compound's potential utility in developing new chemical entities with applications in medicinal chemistry and materials science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimicrobial and Docking Studies
Similar compounds have been synthesized and evaluated for their antimicrobial properties, along with docking studies to understand their interaction with biological targets. This suggests the potential of the target compound in antimicrobial research and the development of new antibiotics or antifungal agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Molecular Interaction Studies
Studies on molecules with piperidine structures have contributed to understanding molecular interactions with receptors, such as cannabinoid receptors. This research can inform the development of drugs targeting the central nervous system, including pain, anxiety, and mood disorders (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Heterocyclic Amino Acids
The synthesis of novel heterospirocyclic compounds as synthons for heterocyclic α-amino acids highlights the potential of the target compound in the synthesis of peptides and proteins with novel properties, which could have implications in drug design and biomaterials (Strässler, Linden, & Heimgartner, 1997).
Dual Action Antidepressants
The synthesis of benzo[b]thiophene derivatives with activity at serotonin receptors and serotonin transporters points to the target compound's potential application in developing new antidepressants with dual mechanisms of action, offering potentially improved therapeutic profiles over existing treatments (Orus, Sainz, Pérez, Oficialdegui, Martínez, Lasheras, del Río, & Monge, 2002).
Mechanism of Action
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
N,6-dimethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2/c1-15-6-11-18-19(14-15)31-23(20(18)22(28)24-2)25-21(27)16-7-9-17(10-8-16)32(29,30)26-12-4-3-5-13-26/h7-10,15H,3-6,11-14H2,1-2H3,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSZPJNUEMQGON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.